N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine derivative. This can be achieved by reacting furan-2-ylmethylamine with 4-piperidone under reductive amination conditions.
Benzylation: The next step involves the benzylation of the piperidine intermediate using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Oxalamide Formation: Finally, the benzylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the benzyl ring can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan and piperidine rings suggests potential binding interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(piperidin-4-ylmethyl)oxalamide: Lacks the furan ring, which may affect its biological activity.
N1-(benzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide: Lacks the chlorine atom, which may influence its reactivity and binding properties.
Uniqueness
N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to the combination of the chlorobenzyl and furan-piperidine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure comprising a piperidine ring, a furan moiety, and an oxalamide functional group. Its molecular formula is C22H24ClN3O4 with a molecular weight of 429.9 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Anti-inflammatory effects : Similar compounds have shown the ability to inhibit inflammatory pathways.
- Analgesic properties : The piperidine structure is often associated with pain relief mechanisms.
- Anticancer activity : The furan and oxalamide groups may contribute to interactions with cancer cell pathways.
Structure-Activity Relationship (SAR)
Computational studies have been conducted to analyze the structure-activity relationships (SAR) of this compound. These studies help predict its interactions with various biological targets, enhancing our understanding of its therapeutic potential.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N1-(2-chlorobenzyl)-N2-Oxalamide | Chlorobenzyl and oxalamide groups | Anticancer, anti-inflammatory |
Furan-based Oxamides | Furan ring with varying substituents | Antimicrobial, anti-inflammatory |
Piperidine Derivatives | Piperidine ring with diverse functional groups | CNS activity, analgesic properties |
Chlorobenzyl Compounds | Chlorobenzene core with various side chains | Antimicrobial, anti-inflammatory |
This table summarizes similar compounds and their associated biological activities, indicating that this compound may possess unique pharmacological properties due to its specific combination of functional groups.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c21-18-6-2-1-4-16(18)13-23-20(26)19(25)22-12-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,12-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHRGQNKYMOSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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